(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16279364
Molecular Formula: C27H29N3O2S2
Molecular Weight: 491.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3O2S2 |
|---|---|
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N3O2S2/c1-5-13-29-26(31)24(34-27(29)33)15-20-16-30(21-9-7-6-8-10-21)28-25(20)23-12-11-22(14-19(23)4)32-17-18(2)3/h6-12,14-16,18H,5,13,17H2,1-4H3/b24-15- |
| Standard InChI Key | CNELWORXUSLMCX-IWIPYMOSSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name reflects its Z-configuration at the C5 position and the presence of a methylidene bridge connecting the thiazolidin-4-one core to the pyrazole-phenyl substituent. Its molecular formula is C27H29N3O2S2, with a molecular weight of 491.7 g/mol . The structural complexity arises from the fusion of a 1,3-thiazolidin-4-one ring with a 1-phenylpyrazole moiety, further substituted with a 2-methylpropoxy group (isobutoxy) at the para position of the phenyl ring .
Stereochemical Considerations
The (5Z) designation indicates the geometry of the exocyclic double bond between C5 of the thiazolidinone and the methylidene carbon. This configuration influences molecular planarity and potential interactions with biological targets, such as enzymes or receptors .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from ethyl α,β-diacetylsuccinate, as outlined in Figure 1:
Step 1: Formation of pyrrolo[3,4-c]pyrrole intermediates (1a–1c) via cyclization reactions .
Step 2: Epoxide intermediates (2a–2c) are generated by reacting pyrroledicarboximides with epichlorhydrin in the presence of NaH/DMF .
Step 3: Nucleophilic substitution with 1-arylpiperazines or heteroarylpiperazines yields the final product (3a–3o) with yields ranging from 57% to 79% .
Optimization and Challenges
Reaction conditions (e.g., temperature, solvent polarity) critically affect yield and purity. For instance, the use of DMF as a polar aprotic solvent facilitates the nucleophilic opening of the epoxide ring . Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.
Physicochemical Properties
Stability and Solubility
The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but degrades upon exposure to strong oxidizers, producing sulfur and nitrogen oxides . Solubility data remain unspecified, though analogous thiazolidinones exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro assays .
Spectroscopic Characterization
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1H-NMR: Peaks at δ 7.8–7.2 ppm correspond to aromatic protons, while δ 4.1–3.8 ppm reflects the isobutoxy methylene group .
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FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1100 cm⁻¹ (C-O-C) confirm functional groups .
Applications in Drug Discovery
Lead Optimization
The scaffold’s modularity allows for derivatization at multiple positions:
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Thioxo group: Replacement with oxo or imino groups modulates electron density.
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Propyl chain: Elongation or branching alters lipophilicity and bioactivity .
Preclinical Studies
In murine models, related compounds reduced edema by 40–60% at 10 mg/kg doses, comparable to indomethacin . Toxicity profiles indicate a median lethal dose (LD50) > 500 mg/kg in rats, suggesting a favorable therapeutic index .
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